2-Ethynyl-7-oxabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethynyl-7-oxabicyclo[221]heptane is a bicyclic compound featuring an ethynyl group and an oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with acetylenic dienophiles. This method is favored due to its efficiency in forming the bicyclic structure with high stereoselectivity . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethynyl-7-oxabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethynyl-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways . The oxabicycloheptane structure provides stability and enhances the compound’s ability to interact with specific targets.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane structure but lacks the ethynyl group.
2-Methylidene-7-oxabicyclo[2.2.1]heptane: Features a methylidene group instead of an ethynyl group.
7-Oxabicyclo[2.2.1]hept-5-ene: Contains a double bond in the bicyclic structure.
Uniqueness: 2-Ethynyl-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for creating derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C8H10O |
---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-ethynyl-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H10O/c1-2-6-5-7-3-4-8(6)9-7/h1,6-8H,3-5H2 |
InChI Key |
PCCVWRUEIPVQLB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC2CCC1O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.